ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Overview

Description

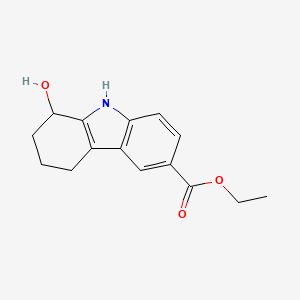

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tetrahydrocarbazole core with a hydroxy group at the 1-position and an ethyl ester at the 6-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Fischer Indole Synthesis: : One common method to synthesize carbazole derivatives involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and cyclohexanone, which undergo acid-catalyzed cyclization to form the indole structure. For ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, the process involves:

Reactants: Phenylhydrazine, cyclohexanone, and ethyl chloroformate.

Conditions: Acidic conditions (e.g., methanesulfonic acid) under reflux.

Steps: Formation of the hydrazone intermediate, cyclization to the indole, and subsequent esterification.

-

Palladium-Catalyzed Coupling: : Another approach involves palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to introduce various substituents onto the carbazole core.

Reactants: A suitable halogenated carbazole derivative and an ethyl ester precursor.

Conditions: Palladium catalyst, base (e.g., potassium carbonate), and appropriate solvents (e.g., DMF or toluene).

Industrial Production Methods

Industrial production of this compound often employs scalable methods like continuous flow synthesis, which allows for better control over reaction conditions and yields. Key steps include:

Continuous Flow Reactors: Use of microreactors for precise temperature and pressure control.

Catalysts: Use of heterogeneous catalysts to facilitate separation and recycling.

Purification: Techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxy group at the 1-position can undergo oxidation to form a ketone.

Reagents: Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent.

Conditions: Mild to moderate temperatures, typically in an organic solvent like dichloromethane.

-

Reduction: : The ester group can be reduced to an alcohol.

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Anhydrous conditions, often in ether solvents.

-

Substitution: : The aromatic ring can undergo electrophilic substitution reactions.

Reagents: Halogenating agents (e.g., NBS for bromination), nitrating agents (e.g., HNO3/H2SO4).

Conditions: Vary depending on the substituent being introduced, typically involving controlled temperatures and solvents.

Major Products

Oxidation: Formation of 1-keto-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate.

Reduction: Formation of 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-methanol.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders and cancer.

Biological Studies: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its stable aromatic structure.

Chemical Biology: Employed in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can be compared with other carbazole derivatives such as:

1-Hydroxycarbazole: Lacks the ester group, making it less versatile in synthetic applications.

6-Ethylcarbazole: Lacks the hydroxy group, reducing its potential as an antioxidant.

1,2,3,4-Tetrahydrocarbazole: Lacks both the hydroxy and ester groups, limiting its biological activity.

Conclusion

This compound is a valuable compound in organic synthesis and medicinal chemistry. Its unique structure allows for diverse chemical reactions and applications, making it a significant subject of study in various scientific fields.

Properties

IUPAC Name |

ethyl 8-hydroxy-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,13,16-17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBTZBKDTWVVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385644 | |

| Record name | ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5311-41-1 | |

| Record name | ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.